![molecular formula C9H9BrO4 B1268017 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid CAS No. 206559-42-4](/img/structure/B1268017.png)
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar brominated phenylacetic acids involves regioselective bromination, indicating that the synthesis of "3-Bromo-4-hydroxy-5-methoxyphenylacetic acid" could follow a comparable pathway. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized through the bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, achieving an 84% yield (Guzei, Gunderson, & Hill, 2010).
Molecular Structure Analysis
In similar compounds, the methoxy group tends to be nearly coplanar with the phenyl ring, while the acetic acid substituent exhibits a significant tilt relative to the ring. This structural orientation influences the electronic distribution and reactivity of the molecule (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
Brominated phenylacetic acids participate in various chemical reactions, including esterification and oxidative cyclization, to yield compounds of biological interest. The presence of bromo and methoxy groups can direct further functionalization, such as hydroxylation, to produce more complex derivatives (Padakanti, Veeramaneni, Pattabiraman, Pal, & Yeleswarapu, 2002).
Scientific Research Applications
Metabolic Pathways and Derivatives
3-Bromo-4-hydroxy-5-methoxyphenylacetic acid, as a chemical compound, has been studied primarily for its role in metabolic pathways and as a derivative of other compounds. For instance, Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, identifying this compound as one of the metabolites. This study indicates the compound's relevance in metabolic pathways related to psychoactive substances (Kanamori et al., 2002).
Natural Derivatives from Marine Algae
Research by Zhao et al. (2004) on bromophenol derivatives from the red alga Rhodomela confervoides included the identification of this compound. This study highlights the compound's presence in natural marine sources, contributing to the understanding of natural product chemistry (Zhao et al., 2004).
Analytical Chemistry Applications
In the field of analytical chemistry, the determination and analysis of monoamine metabolites, including 4-hydroxy-3-methoxyphenylacetic acid (HVA), are crucial. For example, Swahn et al. (1976) described a method for the simultaneous determination of HVA and other monoamine metabolites in various biological samples, indicating the relevance of such compounds in neurochemical studies (Swahn et al., 1976).
Antioxidant Properties
Li et al. (2011) isolated several bromophenol derivatives from the marine red alga Rhodomela confervoides, including this compound. They evaluated these compounds for their antioxidant activities, suggesting the potential of these natural products in antioxidant applications (Li et al., 2011).
Molecular Structure Analysis
Guzei et al. (2010) focused on the molecular structure of 3-Bromo-4-methoxyphenylacetic acid, providing insights into its chemical properties and potential applications in material science or pharmaceutical chemistry (Guzei et al., 2010).
Safety and Hazards
properties
IUPAC Name |
2-(3-bromo-4-hydroxy-5-methoxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-7-3-5(4-8(11)12)2-6(10)9(7)13/h2-3,13H,4H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJWTDZZELJFSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334145 |
Source
|
Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
206559-42-4 |
Source
|
Record name | (3-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-hydroxy-5-methoxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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